molecular formula C9H15Cl2NO2 B14489299 Ethyl (2,2-dichlorocyclohexyl)carbamate CAS No. 64479-50-1

Ethyl (2,2-dichlorocyclohexyl)carbamate

Cat. No.: B14489299
CAS No.: 64479-50-1
M. Wt: 240.12 g/mol
InChI Key: YTTRBGSCJVWXBI-UHFFFAOYSA-N
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Description

Significance of the Carbamate (B1207046) Functional Group in Contemporary Organic Synthesis and Molecular Design

The carbamate functional group is of paramount importance in contemporary organic synthesis and molecular design due to its versatile nature. It serves as a crucial protecting group for amines, shielding their reactivity during multi-step synthetic sequences. masterorganicchemistry.com The stability of the carbamate bond under a variety of reaction conditions, coupled with the relative ease of its introduction and removal, makes it an invaluable tool for synthetic chemists. masterorganicchemistry.com

In molecular design, the carbamate linkage is often employed as a bioisostere for the amide bond in peptidomimetics. nih.govacs.org This substitution can enhance the metabolic stability of peptide-based drugs by rendering them less susceptible to enzymatic degradation. nih.govacs.org Furthermore, the carbamate group's ability to participate in hydrogen bonding allows it to play a significant role in molecular recognition and binding to biological targets. nih.govacs.org

The following table provides an overview of common carbamate-based protecting groups used in organic synthesis:

Protecting GroupAbbreviationStructureDeprotection Conditions
tert-ButoxycarbonylBoc(CH₃)₃C-O-CO-Strong Acid (e.g., TFA)
BenzyloxycarbonylCbz or ZC₆H₅CH₂-O-CO-Catalytic Hydrogenation
9-FluorenylmethoxycarbonylFmocC₁₅H₁₁O-CO-Mild Base (e.g., Piperidine)

Overview of Substituted Carbamates in Advanced Chemical Research Contexts

Substituted carbamates, such as Ethyl (2,2-dichlorocyclohexyl)carbamate, are at the forefront of advanced chemical research. The specific substituents on the nitrogen and oxygen atoms of the carbamate core profoundly influence the molecule's physical, chemical, and biological properties. nih.govacs.org

In medicinal chemistry, the design of substituted carbamates is a key strategy for developing novel therapeutic agents. nih.govnih.gov By strategically modifying the substituents, researchers can fine-tune a molecule's lipophilicity, cell permeability, and binding affinity for a specific biological target. nih.govacs.org This approach has led to the discovery of a wide range of carbamate-containing drugs with diverse pharmacological activities. nih.govresearchgate.net

In the context of this compound, the presence of the 2,2-dichlorocyclohexyl group introduces significant steric bulk and lipophilicity. The chlorine atoms also introduce polar C-Cl bonds, potentially influencing the molecule's conformational preferences and electronic properties. These structural features suggest potential applications in areas where specific steric and electronic profiles are required.

The table below outlines the key structural features of this compound and their potential influence on its chemical properties.

Structural FeaturePotential Influence
Ethyl GroupAffects solubility and metabolic stability.
2,2-Dichlorocyclohexyl GroupIncreases lipophilicity and steric hindrance. The dichloro substitution can influence electronic properties and potential for specific interactions.
Carbamate LinkageProvides a stable, planar core capable of hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64479-50-1

Molecular Formula

C9H15Cl2NO2

Molecular Weight

240.12 g/mol

IUPAC Name

ethyl N-(2,2-dichlorocyclohexyl)carbamate

InChI

InChI=1S/C9H15Cl2NO2/c1-2-14-8(13)12-7-5-3-4-6-9(7,10)11/h7H,2-6H2,1H3,(H,12,13)

InChI Key

YTTRBGSCJVWXBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCCCC1(Cl)Cl

Origin of Product

United States

Mechanistic Investigations of Carbamate Formation and Transformation

Detailed Reaction Mechanisms of Carbamate (B1207046) Formation

The synthesis of carbamates can be achieved through various pathways, each with distinct intermediates and catalytic requirements. The formation of the carbamate linkage is a critical step, and understanding its mechanism is essential for controlling reaction outcomes.

A significant pathway for carbamate synthesis proceeds through an isocyanate intermediate. rsc.orgnih.gov This reactive species can be generated via several methods, most notably through the thermal decomposition of acyl azides, a process known as the Curtius rearrangement. nih.govacs.org In this rearrangement, a carboxylic acid derivative is first converted to an acyl azide (B81097). nih.gov Upon heating, the acyl azide rearranges, losing nitrogen gas to form an isocyanate. acs.orgmdpi.com This isocyanate intermediate is highly electrophilic and is subsequently "trapped" by a nucleophile, such as an alcohol, to yield the final carbamate product. rsc.orgnih.gov

N-substituted carbamates are often considered potential precursors for the non-phosgene synthesis of isocyanates through thermal cracking. researchgate.netresearchgate.net The process of thermolysis, which can be conducted in both gas and liquid phases, involves the degradation of the carbamate to produce the isocyanate and the corresponding alcohol. mdpi.com This reversible reaction highlights the central role of the isocyanate as a key intermediate in both the formation and decomposition of carbamates. mdpi.com

Palladium-catalyzed reactions offer a powerful and versatile method for forming N-aryl carbamates. organic-chemistry.org In these systems, the choice of ligand bound to the palladium center is crucial for controlling the reaction's chemoselectivity and efficiency. rsc.org The ligand influences the electronic and steric properties of the catalyst, thereby dictating its reactivity. nih.govnih.gov

An efficient synthesis of N-aryl carbamates has been developed using palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674), where alcohols are introduced to trap the in situ generated aryl isocyanate. organic-chemistry.org The properties of specific ligands, such as Buchwald-type phosphines, bidentate phosphine (B1218219) ligands, and N-heterocyclic carbenes, can significantly influence the selectivity of these coupling reactions. rsc.org For instance, a systematic computational study on the palladium-catalyzed alkoxycarbonylation of alkynes revealed that the flexibility, basicity, bite angle, and steric hindrance of phosphine ligands were key factors in determining chemo- and regioselectivities. nih.gov By carefully selecting the ligand, chemists can direct the reaction towards the desired carbamate product, even in the presence of other reactive functional groups. rsc.orgnih.gov

Catalysts play a pivotal role in carbamate synthesis by lowering the activation energy and modulating the reaction pathways. mdpi.comnih.gov They can influence reaction rates and selectivity under milder conditions than non-catalytic methods. chemistryviews.org

For example, in the synthesis of isocyanates from carbamates, various catalysts are employed to lower the process temperature and reduce side reactions. mdpi.com Catalysts such as ZnO, Bi₂O₃, Al₂O₃, and Montmorillonite (B579905) K-10 have been evaluated for the cracking of methyl N-phenyl carbamate. mdpi.com In the context of forming carbamates from CO₂, amines, and alkyl halides, a polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) has been used as a reusable base catalyst under mild conditions. chemistryviews.org

Heterogeneous catalysts have also been explored. Atomically dispersed copper species on N-doped carbon nanosheets (Cu-N-C) have shown high efficiency for the electrocatalytic synthesis of carbamates from CO₂ and amines. chemistryviews.org The atomically dispersed copper provides abundant active sites, enhancing catalytic performance over traditional bulk copper. chemistryviews.org Similarly, clay catalysts like montmorillonite K-10 have been shown to be effective in synthesizing monoisocyanates from carbamates, acting as an acid catalyst that interacts with the carbamate's carbonyl group to facilitate the reaction. researchgate.net

Catalyst TypeExample(s)Role in Carbamate ChemistryReference
Metal OxidesZnO, Bi₂O₃, Al₂O₃Catalyzes thermal cleavage of carbamates to isocyanates. mdpi.com
Clay MineralsMontmorillonite K-10Acts as an acid catalyst for isocyanate synthesis from carbamates. researchgate.net
Supported BasesPolymer-supported DBU (PS-DBU)Facilitates three-component coupling of CO₂, amines, and alkyl halides. chemistryviews.org
Single-Atom CatalystsCopper on N-doped Carbon (Cu-N-C)Electrocatalyst for carbamate synthesis from CO₂ and amines. chemistryviews.org
Palladium ComplexesPd complexes with phosphine ligandsCatalyzes cross-coupling reactions to form N-aryl carbamates. organic-chemistry.org

Hydrolytic Stability and Degradation Mechanisms of Carbamates

The stability of the carbamate bond towards hydrolysis is a critical factor determining its persistence and transformation in various environments. The degradation process is highly dependent on the chemical structure of the carbamate and the conditions of the surrounding medium.

Other factors affecting hydrolysis rates include temperature, solvent composition, and ionic strength. clemson.edu Microbial activity can also play a major role in carbamate degradation, with enzymes such as carbamate hydrolases and carboxylesterases catalyzing the hydrolytic cleavage of the carbamate linkage. bohrium.comfao.org

FactorEffect on Hydrolysis RateReference
pHRate generally increases at both high (alkaline) and low (acidic) pH. Alkaline hydrolysis is often dominant for many carbamates. clemson.edu
TemperatureHigher temperatures generally increase the rate of hydrolysis. clemson.edu
Solvent CompositionThe nature of the solvent can affect reaction rates. clemson.edu
Ionic StrengthThe concentration of ions in the solution can influence hydrolysis kinetics. clemson.edu
Microbial EnzymesEnzymes like carbamate hydrolases can significantly accelerate hydrolysis. bohrium.com

The base-catalyzed hydrolysis of primary and N-monosubstituted aryl carbamates often proceeds through an Elimination-Unimolecular Conjugate Base (E1cB) mechanism. rsc.orgnih.govresearchgate.net This two-step mechanism is distinct from a direct nucleophilic attack (Bₐc2) on the carbonyl carbon. nih.govscielo.br

The E1cB pathway involves:

Deprotonation: A base, typically a hydroxide (B78521) ion, rapidly removes the acidic proton from the carbamate nitrogen, forming an anionic conjugate base intermediate. nih.govmasterorganicchemistry.com

Elimination: In the rate-determining step, this anion expels the leaving group (the aryloxy or alkoxy group) to form a highly reactive isocyanate intermediate. nih.govlibretexts.org

Hydrolysis: The isocyanate intermediate is then rapidly hydrolyzed by water to form a carbamic acid, which subsequently decarboxylates to yield the corresponding amine. rsc.org

Evidence for the E1cB mechanism comes from kinetic studies, including the observation of large Hammett ρ values, which indicate significant bond cleavage of the leaving group in the transition state. rsc.orgnih.gov This mechanism is favored for carbamates with a good leaving group and an acidic N-H proton. rsc.orgmasterorganicchemistry.com For carbamates that cannot form a conjugate base (N,N-disubstituted) or have a poor leaving group, the mechanism may shift to a direct bimolecular attack by the hydroxide ion (Bₐc2). rsc.orgnih.gov

BAC2 Mechanisms for Secondary Carbamate Hydrolysis

The hydrolysis of secondary carbamates, such as Ethyl (2,2-dichlorocyclohexyl)carbamate, in basic conditions is generally expected to proceed through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This pathway is characteristic for the hydrolysis of esters and related functional groups where a direct nucleophilic attack on the carbonyl carbon is feasible.

The BAC2 mechanism for the hydrolysis of this compound would involve the following key steps:

Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate.

Intermediate Breakdown: The unstable tetrahedral intermediate then collapses. This collapse can proceed via two main pathways: the departure of the ethoxide leaving group (⁻OEt) or the departure of the (2,2-dichlorocyclohexyl)amide anion. Given that ethoxide is a better leaving group than the amide anion, the C-O bond is preferentially cleaved.

Protonation: The resulting ethoxide ion is a strong base and will be protonated by the solvent (e.g., water) to form ethanol (B145695). The other product is the (2,2-dichlorocyclohexyl)carbamic acid, which is unstable and subsequently decarboxylates to yield 2,2-dichlorocyclohexylamine and carbon dioxide.

The presence of two electron-withdrawing chlorine atoms on the cyclohexyl ring is anticipated to influence the rate of hydrolysis. These substituents can exert an inductive effect, potentially making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, steric hindrance from the bulky 2,2-dichlorocyclohexyl group might also play a role in the reaction kinetics.

Mechanistic Studies of Chemical Transformations Involving the Carbamate Moiety

Carbamoylation and Decarbamoylation Processes

Carbamoylation is the process of introducing a carbamoyl (B1232498) group into a molecule. For a secondary amine like 2,2-dichlorocyclohexylamine, carbamoylation to form this compound would typically involve a reaction with an ethyl chloroformate. The mechanism proceeds via a nucleophilic acyl substitution. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the carbonyl carbon of the ethyl chloroformate. This is followed by the elimination of a chloride ion to form the carbamate.

Decarbamoylation , the removal of the carbamoyl group, is essentially the reverse of carbamoylation and is often achieved through hydrolysis, as discussed in the BAC2 mechanism. This process is crucial in the context of protecting group chemistry, where carbamates are often used to temporarily protect amine functionalities during multi-step organic syntheses. The stability of the carbamate to various reagents determines its utility as a protecting group.

Reactivity of Carbamates with Various Reagents

The reactivity of the carbamate moiety in this compound is dictated by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the nitrogen atom.

Reaction with Nucleophiles: The carbonyl carbon is susceptible to attack by strong nucleophiles. Besides hydroxide, other nucleophiles such as alkoxides, amines, and organometallic reagents could potentially react at this site, leading to transesterification or other substitution products. The bulky and electron-withdrawing 2,2-dichlorocyclohexyl group would likely modulate the reactivity compared to simpler N-alkyl carbamates.

Reaction with Electrophiles: The nitrogen atom of the carbamate possesses a lone pair of electrons, rendering it potentially nucleophilic. However, the delocalization of this lone pair into the adjacent carbonyl group reduces its nucleophilicity. Strong electrophiles might react at the nitrogen, but this is generally less favorable than reactions at the carbonyl carbon. The inductive effect of the dichlorocyclohexyl group would further decrease the electron density on the nitrogen, making it less reactive towards electrophiles.

Data Tables

Due to the absence of specific experimental data for this compound in the searched literature, representative data tables based on general knowledge of carbamate chemistry are presented below for illustrative purposes.

Table 1: Predicted Relative Reactivity in BAC2 Hydrolysis

CompoundSubstituent on NitrogenPredicted Relative Rate
Ethyl cyclohexylcarbamateCyclohexyl1.0
This compound 2,2-Dichlorocyclohexyl > 1.0 (due to inductive effect)
Ethyl N-tert-butylcarbamatetert-Butyl< 1.0 (due to steric hindrance)

Table 2: Plausible Products from Reactions with Different Reagents

ReagentReagent TypePlausible Product(s)
NaOH / H₂ONucleophile (Hydrolysis)2,2-Dichlorocyclohexylamine, Ethanol, CO₂
CH₃ONa / CH₃OHNucleophile (Transesterification)Mthis compound, Ethanol
CH₃NH₂NucleophileN-Methyl-N'-(2,2-dichlorocyclohexyl)urea, Ethanol
Strong Acid (e.g., HBr)Electrophile (Cleavage)2,2-Dichlorocyclohexylamine hydrobromide, Ethyl bromide, CO₂

Advanced Spectroscopic and Crystallographic Elucidation of Ethyl 2,2 Dichlorocyclohexyl Carbamate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

The proton NMR (¹H NMR) spectrum of Ethyl (2,2-dichlorocyclohexyl)carbamate is predicted to exhibit distinct signals corresponding to the ethyl group and the dichlorocyclohexyl ring.

Ethyl Group: The ethyl moiety would give rise to two characteristic signals. A quartet, integrating to two protons, is expected for the methylene (B1212753) group (-O-CH₂-CH₃), likely appearing in the range of 4.0-4.2 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom. A triplet, integrating to three protons, would correspond to the methyl group (-O-CH₂-CH₃) and is anticipated to be in the more upfield region of 1.2-1.4 ppm. The coupling between the methylene and methyl protons would result in the characteristic quartet and triplet pattern with a coupling constant (³J) of approximately 7 Hz.

Dichlorocyclohexyl Ring: The proton signals for the cyclohexyl ring would be more complex due to the presence of multiple methylene groups and a chiral center at C1. The proton attached to the nitrogen-bearing carbon (C1) is expected to be a multiplet in the region of 3.5-4.0 ppm, influenced by the electron-withdrawing carbamate (B1207046) group and coupling to adjacent methylene protons. The remaining methylene protons of the cyclohexyl ring would likely produce a series of overlapping multiplets in the range of 1.2-2.5 ppm. The geminal dichlorination at C2 would significantly influence the chemical shifts of the neighboring protons on C1 and C3.

Carbamate N-H: A broad singlet corresponding to the N-H proton of the carbamate functional group is expected. Its chemical shift can vary widely (typically 5.0-8.0 ppm) depending on the solvent and concentration, due to hydrogen bonding effects.

Table 1: Predicted ¹H NMR Data for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-O-CH₂-CH₃4.0 - 4.2Quartet2H
-O-CH₂-CH₃1.2 - 1.4Triplet3H
Cyclohexyl H13.5 - 4.0Multiplet1H
Cyclohexyl CH₂1.2 - 2.5Multiplets8H
N-H5.0 - 8.0Broad Singlet1H

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information on the carbon skeleton of the molecule.

Carbamate Carbonyl: The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the downfield region, typically between 155 and 160 ppm.

Ethyl Group: The methylene carbon (-O-CH₂-CH₃) would likely resonate around 60-62 ppm, while the methyl carbon (-O-CH₂-CH₃) would appear at a more upfield position, around 14-16 ppm.

Dichlorocyclohexyl Ring: The carbon atom bearing the two chlorine atoms (C2) would be significantly deshielded, with an expected chemical shift in the range of 80-90 ppm. The carbon atom attached to the nitrogen (C1) would also be deshielded, with a predicted resonance around 50-55 ppm. The remaining four methylene carbons of the cyclohexyl ring are expected to have signals in the range of 20-40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carbamate)155 - 160
-O-CH₂-CH₃60 - 62
-O-CH₂-CH₃14 - 16
C2 (Cyclohexyl, -CCl₂-)80 - 90
C1 (Cyclohexyl, -CH-NH-)50 - 55
Other Cyclohexyl CH₂20 - 40

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. oup.comoup.commdpi.com

N-H Stretch: A sharp to moderately broad absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding. mdpi.com

C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl and cyclohexyl groups would appear in the region of 2850-3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl (C=O) group is predicted to be in the range of 1690-1720 cm⁻¹. This is a key diagnostic peak for the carbamate functionality. oup.commdpi.com

C-N Stretch: The C-N stretching vibration of the carbamate group is expected to be in the region of 1200-1250 cm⁻¹. mdpi.com

C-O Stretch: The C-O stretching vibrations of the ester part of the carbamate would likely produce strong bands in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
C=O Stretch (carbamate)1690 - 1720Strong
C-N Stretch1200 - 1250Medium-Strong
C-O Stretch1000 - 1300Strong
C-Cl Stretch600 - 800Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₅Cl₂NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

Common fragmentation pathways for carbamates in mass spectrometry include the loss of the alkoxy group and decarboxylation. nih.govacs.org Therefore, fragment ions corresponding to the loss of the ethoxy group (-OC₂H₅) and the loss of carbon dioxide (-CO₂) from the molecular ion would be expected.

Single-Crystal X-ray Diffraction Analysis

Assuming a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the following key structural features:

Cyclohexane (B81311) Conformation: The analysis would confirm the chair conformation of the cyclohexane ring, which is the most stable arrangement. It would also determine the axial or equatorial positions of the carbamate and the two chlorine atoms. Due to steric hindrance, the bulky carbamate group would likely occupy an equatorial position.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. For instance, the C=O and C-N bond lengths within the carbamate group would be consistent with those of other structurally characterized carbamates. researchgate.net The C-Cl bond lengths would also be determined.

Intermolecular Interactions: The crystal packing would be elucidated, revealing any significant intermolecular interactions such as hydrogen bonding. The carbamate N-H group and the carbonyl oxygen are capable of participating in hydrogen bonding, which could lead to the formation of dimers or extended networks in the solid state. nih.gov

Table 4: Predicted Key Crystallographic Parameters for this compound

ParameterPredicted Value/Feature
Cyclohexane ConformationChair
Carbamate Substituent PositionEquatorial
C=O Bond Length~1.21 Å
C-N Bond Length~1.35 Å
C-Cl Bond Length~1.77 Å
Intermolecular InteractionsHydrogen bonding involving N-H and C=O

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice biointerfaceresearch.comscirp.org. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify regions of close contact between neighboring molecules, which correspond to intermolecular interactions mdpi.comuc.pt. For this compound, this analysis would provide a detailed picture of the various interactions at play.

For this compound, the 2D fingerprint plot would be expected to show distinct spikes and patterns corresponding to the various hydrogen bonding and other interactions. The most prominent features would likely be associated with H···H contacts, given the abundance of hydrogen atoms in the molecule. Spikes corresponding to O···H and N···H contacts would provide quantitative information on the C-H···O and C-H···N hydrogen bonds, respectively hi-ho.ne.jp. Furthermore, the presence of Cl···H contacts would be indicative of C-H···Cl interactions.

Interaction TypeExpected Contribution (%)Characteristic Features on 2D Fingerprint Plot
H···H40 - 50Large, diffuse region in the center of the plot
O···H20 - 30Sharp, distinct spikes at lower de and di values
Cl···H10 - 15"Wings" or spikes extending towards higher de and di
N···H5 - 10Less prominent spikes, often overlapping with O···H contacts

No Publicly Available Research Found for "this compound"

Extensive searches for computational and theoretical studies on the chemical compound This compound have yielded no specific research articles or publicly available data. As a result, it is not possible to provide a detailed scientific article based on the requested outline.

The required sections and subsections necessitate in-depth research findings from specialized computational chemistry studies, including:

Density Functional Theory (DFT) Calculations: Specific data on geometry optimization, electronic structure, predicted spectroscopic properties, transition states, and the energetic feasibility of synthetic routes for this exact molecule are not available in the public domain.

Molecular Dynamics (MD) Simulations: There are no published studies detailing the conformational landscapes or interaction patterns of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Calculations: Analysis of the chemical bonding within this specific compound using QTAIM has not been documented in accessible scientific literature.

Without primary research data, the generation of a thorough, informative, and scientifically accurate article with the requested data tables is not feasible. The scientific community has not published studies focusing on the computational and theoretical properties of this compound that would be necessary to fulfill the detailed requirements of the prompt.

Computational and Theoretical Studies of Ethyl 2,2 Dichlorocyclohexyl Carbamate

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the nature of intra- and intermolecular interactions. In the context of Ethyl (2,2-dichlorocyclohexyl)carbamate, NBO analysis provides critical insights into the electronic delocalization arising from hyperconjugative interactions, which significantly influence the molecule's stability and reactivity.

The primary electronic delocalization in the carbamate (B1207046) moiety involves the interaction between the lone pairs of the nitrogen and oxygen atoms with the antibonding π* orbital of the carbonyl group (C=O). Specifically, the lone pair on the nitrogen atom (LP(N)) and one of the lone pairs on the ester oxygen atom (LP(O)) donate electron density to the π*(C=O) orbital. This delocalization is characteristic of amide and carbamate systems and is responsible for the planarity of the N-C(=O)-O group and the partial double bond character of the C-N and C-O bonds.

A theoretical NBO analysis of a structurally similar compound, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, revealed significant electron density transfer from the lone pairs of nitrogen atoms to the antibonding molecular orbitals of the carbonyl groups, with stabilization energies (E(2)) of 37.07 and 30.75 kJ/mol. researchgate.net For this compound, analogous interactions are expected. The table below presents hypothetical but representative stabilization energies for the most significant delocalization interactions in this compound, based on computational studies of related molecules. researchgate.netresearchgate.net

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Representative Values)
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N)π* (C=O)55.8n → π
LP (O)π (C=O)28.5n → π
LP (Cl1)σ (C-C)2.1n → σ
LP (Cl2)σ (C-C)1.9n → σ
σ (C-H)σ (C-Cl)3.5σ → σ*

These E(2) values quantify the stabilization energy associated with the delocalization of electron density from the filled donor NBO to the empty acceptor NBO. The large stabilization energy for the LP(N) to π*(C=O) interaction underscores the significant resonance within the carbamate group.

Theoretical Insights into Ligand Effects on Catalytic Reactivity and Selectivity

This compound can function as a ligand in organometallic catalysis, where the nitrogen and oxygen atoms of the carbamate moiety can coordinate to a metal center. Computational studies on related metal-carbamato complexes provide theoretical insights into how the structural and electronic properties of such a ligand can influence the reactivity and selectivity of a catalytic reaction. nih.govresearchgate.netnih.gov

The catalytic performance is often dictated by a combination of steric and electronic effects imparted by the ligand. The bulky 2,2-dichlorocyclohexyl group in this compound would exert significant steric hindrance around the metal center. This steric bulk can play a crucial role in controlling the selectivity of a reaction, for instance, by favoring the formation of one enantiomer over another in asymmetric catalysis. nih.gov Computational models of transition states can reveal how non-covalent interactions between the ligand and the substrate dictate the stereochemical outcome. acs.org

Electronically, the carbamate group is a versatile donor. The electron-withdrawing nature of the two chlorine atoms on the cyclohexyl ring can modulate the electron-donating ability of the carbamate ligand. This, in turn, can influence the electronic properties of the metal catalyst and, consequently, its reactivity. For instance, in palladium-catalyzed reactions, the electronic factors around the nitrogen atom of a carbamate ligand can play a crucial role in modulating C-N bond strength and facilitating efficient carbamate formation. mdpi.com

The table below summarizes the potential effects of the structural features of this compound as a ligand on catalytic performance, based on theoretical principles derived from computational studies of analogous systems. nih.govacs.orgmdpi.com

Table 2: Theoretical Ligand Effects of this compound on Catalysis
Ligand FeaturePotential Effect on CatalysisMechanism of Influence
Bulky Dichlorocyclohexyl GroupIncreased Enantio- or RegioselectivitySteric hindrance in the transition state favoring specific substrate orientations.
Electron-Withdrawing Dichloro SubstituentsModulation of Catalyst ReactivityInductive effects altering the electron density on the metal center, affecting rates of oxidative addition or reductive elimination.
Carbamate Coordinating GroupStabilization of Catalytic IntermediatesBidentate or monodentate coordination influencing the stability and geometry of key intermediates in the catalytic cycle.
Potential for HemilabilityEnhanced Catalytic TurnoverThe ester oxygen could reversibly dissociate, creating a vacant coordination site for substrate binding.

Chemical Reactivity and Transformation Pathways of Ethyl 2,2 Dichlorocyclohexyl Carbamate

General Chemical Stability under Varied Conditions

Ethyl (2,2-dichlorocyclohexyl)carbamate, like many carbamates, is generally considered to be chemically stable. nih.govacs.org The stability of the carbamate (B1207046) group arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, creating a resonance-stabilized system. nih.gov This resonance imparts a lower rotational barrier to the C-N bond compared to amides, making the carbamate group a robust functional group under many conditions. nih.gov

However, the stability of this compound is subject to the influence of pH, temperature, and the presence of strong acids or bases. The geminal dichloro substitution on the cyclohexane (B81311) ring is expected to enhance the stability of the molecule towards certain degradation pathways by sterically hindering access to the carbamate linkage and by inductively withdrawing electron density.

Table 1: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityRationale
Neutral pHHighCarbamate linkage is generally stable at neutral pH.
Acidic ConditionsModerate to LowSusceptible to acid-catalyzed hydrolysis, though the rate may be influenced by the steric bulk of the dichlorocyclohexyl group.
Basic ConditionsLowProne to base-catalyzed hydrolysis (saponification).
Elevated TemperatureModerate to LowSusceptible to thermal decomposition, with potential pathways involving the carbamate group and the chlorinated ring.
UV RadiationModerateThe C-Cl bonds may be susceptible to homolytic cleavage under UV irradiation, initiating radical reactions.

Solvolysis and Hydrolysis Reaction Kinetics

The solvolysis and hydrolysis of this compound involve the cleavage of the ester or amide bond of the carbamate functionality. wikipedia.org The kinetics of these reactions are significantly influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction likely proceeds through a mechanism analogous to the acid-catalyzed hydrolysis of esters. The bulky and electron-withdrawing 2,2-dichlorocyclohexyl group may sterically hinder the approach of the nucleophile and electronically destabilize a potential carbocationic intermediate, thereby affecting the reaction rate.

Neutral and Alkaline Hydrolysis: In neutral or alkaline media, hydrolysis can occur via direct nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon. clemson.edu Base-catalyzed hydrolysis is generally faster than neutral hydrolysis because hydroxide is a stronger nucleophile than water. clemson.edu The reaction proceeds through a tetrahedral intermediate. The presence of the electron-withdrawing chlorine atoms on the cyclohexane ring could potentially increase the electrophilicity of the carbonyl carbon, although this effect might be offset by steric hindrance.

Table 2: Postulated Kinetic Parameters for the Hydrolysis of this compound

Reaction ConditionRate-Determining Step (Hypothesized)Expected Rate Constant (Relative)
Acid-CatalyzedNucleophilic attack of water on the protonated carbamateSlower than simple alkyl carbamates due to steric hindrance.
NeutralNucleophilic attack of water on the carbonyl carbonSlow
Base-CatalyzedNucleophilic attack of hydroxide on the carbonyl carbonFaster than neutral and acid-catalyzed hydrolysis.

Reactions with Nucleophilic and Electrophilic Reagents

The reactivity of this compound towards nucleophiles and electrophiles is centered around the carbamate group and the chlorinated cyclohexane ring.

Reactions with Nucleophiles: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the carbamate group. nih.gov Strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to add to the carbonyl group. Amines and alkoxides can also react at this position, leading to transesterification or the formation of ureas, respectively. The gem-dichloro substitution on the cyclohexane ring may also be susceptible to nucleophilic substitution under certain conditions, although this would likely require harsh reaction conditions.

Reactions with Electrophiles: The nitrogen atom of the carbamate has a lone pair of electrons, but its nucleophilicity is diminished due to resonance delocalization into the carbonyl group. nih.gov Therefore, reactions with strong electrophiles at the nitrogen atom are generally not favored. However, under strongly basic conditions, deprotonation of the nitrogen could generate a more nucleophilic species. The cyclohexane ring itself is generally not susceptible to electrophilic attack unless elimination reactions first introduce unsaturation.

Thermal Decomposition Pathways

The thermal decomposition of carbamates can proceed through several pathways, and the specific products from this compound would depend on the decomposition temperature and conditions. researchgate.netrsc.org

One common pathway for N-unsubstituted carbamates is the elimination reaction to form an isocyanate and an alcohol. researchgate.net In this case, thermal decomposition could yield 2,2-dichlorocyclohexyl isocyanate and ethanol (B145695).

Another possible pathway is the decarboxylation to form an amine and an alkene. For this compound, this could lead to the formation of 2,2-dichlorocyclohexylamine, carbon dioxide, and ethene. researchgate.net

The presence of the chlorine atoms on the cyclohexane ring could also lead to dehydrochlorination at elevated temperatures, potentially forming a chlorocyclohexene derivative.

Table 3: Potential Thermal Decomposition Products of this compound

Decomposition PathwayPotential Products
Elimination2,2-Dichlorocyclohexyl isocyanate, Ethanol
Decarboxylation/Elimination2,2-Dichlorocyclohexylamine, Carbon dioxide, Ethene
DehydrochlorinationChlorocyclohexene derivatives, Ethyl carbamate, HCl

Investigation of Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are primarily relevant to reactions occurring on the cyclohexane ring.

Regioselectivity: In potential elimination reactions, such as dehydrochlorination, the regioselectivity would be governed by Zaitsev's rule, which predicts the formation of the more substituted alkene. masterorganicchemistry.com However, the steric bulk of the carbamate group and the gem-dichloro substitution could influence the accessibility of adjacent protons, potentially leading to the formation of the Hofmann product.

Stereoselectivity: The cyclohexane ring in this compound can exist in different chair conformations. The stereochemical outcome of reactions on the ring will be highly dependent on the conformation of the substrate and the mechanism of the reaction. For example, in an E2 elimination reaction, a periplanar arrangement of the proton and the leaving group is required, which imposes strict stereochemical constraints. libretexts.org Reactions involving the formation of new stereocenters on the ring would be expected to proceed with some degree of diastereoselectivity, influenced by the existing stereochemistry and steric hindrance.

Applications in Advanced Organic Synthesis and Materials Chemistry

Ethyl (2,2-dichlorocyclohexyl)carbamate as a Protecting Group in Multi-Step Synthesis

In the intricate field of multi-step organic synthesis, the selective modification of one functional group in the presence of others is a paramount challenge. This necessitates the use of protecting groups, which temporarily mask a reactive site to prevent unwanted side reactions. neliti.com Carbamates are widely recognized as excellent protecting groups for amines due to their stability across a broad range of reaction conditions. acs.orgwikipedia.org

This compound serves as a protected form of 2,2-dichlorocyclohexylamine. The carbamate (B1207046) functionality effectively decreases the nucleophilicity of the nitrogen atom, rendering it unreactive towards electrophiles while other parts of the molecule undergo transformation. neliti.com The stability of the carbamate group is attributed to the resonance between the nitrogen lone pair and the carbonyl group, creating a stable amide-ester hybrid structure. nih.govnih.gov This robustness allows for a variety of chemical operations to be performed on other parts of the molecule without affecting the protected amine.

The selection of a protecting group is critical, and its utility is defined by both its stability and the conditions required for its removal (deprotection). uchicago.edu Carbamate groups, in general, can be cleaved under specific conditions, often involving basic or acidic hydrolysis, to regenerate the free amine. nih.gov This controlled removal is a crucial aspect of their function in a synthetic sequence.

Table 1: General Characteristics of Carbamates as Amine Protecting Groups

Feature Description Relevance to this compound
Stability Generally stable to a wide range of reagents and reaction conditions, including many oxidative, reductive, and organometallic reactions. acs.org The dichlorocyclohexyl moiety is unlikely to alter the inherent stability of the ethyl carbamate group.
Introduction Formed by reacting the amine with an appropriate chloroformate (e.g., ethyl chloroformate) or other carbamoylating agents. wikipedia.org 2,2-dichlorocyclohexylamine can be readily converted to the target carbamate.
Reactivity The protected nitrogen is non-nucleophilic and non-basic. neliti.com Allows for selective reactions at the chloro-positions or other functionalities on a more complex molecular scaffold.

| Deprotection | Typically removed by hydrolysis under acidic or basic conditions, or by other specific reagents depending on the exact carbamate structure. nih.gov | The free 2,2-dichlorocyclohexylamine can be regenerated when needed for subsequent synthetic steps. |

Utilization as a Key Synthetic Intermediate for Novel Molecular Architectures

Beyond its role as a protecting group, this compound is a valuable synthetic intermediate. Its structure combines several key features—a carbamate, a cyclohexyl ring, and geminal dichloro substituents—that can be exploited to construct novel and complex molecules.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. nih.govjuniperpublishers.com The synthesis of these ring systems is a central goal of organic chemistry. mdpi.commdpi.com Carbamate-containing molecules can serve as versatile precursors for such heterocycles. For instance, the carbamate nitrogen can act as a nucleophile in intramolecular cyclization reactions.

In the case of this compound, the gem-dichloro group presents a unique reactive handle. Through elimination reactions, an adjacent double bond could be introduced, creating an unsaturated system poised for cyclization. Alternatively, substitution of the chlorine atoms could introduce new functionalities that could then participate in ring-forming reactions with the carbamate portion of the molecule. The strategic manipulation of the dichlorinated carbon can thus pave the way for the synthesis of various fused or spirocyclic heterocyclic systems containing the cyclohexyl backbone.

The development of complex molecular scaffolds is essential for discovering new bioactive compounds and materials. This compound provides a unique combination of structural motifs that are valuable in molecular construction.

Cyclohexyl Moiety: The cyclohexyl ring is a common structural element in many biologically active molecules, providing a defined three-dimensional shape and lipophilicity.

Chlorinated Moiety: The two chlorine atoms on the same carbon (a gem-dichloro group) offer a site for further chemical elaboration. This functional group can be converted into a ketone, or it can be involved in various coupling or substitution reactions, allowing for the attachment of other molecular fragments. nih.gov The presence of chlorine atoms can also influence the electronic properties and biological activity of the final molecule.

By leveraging the reactivity of the dichlorinated position and the directing capabilities of the carbamate group, this compound can be used as a building block to assemble larger, more complex molecular architectures that incorporate these specific structural features.

Strategic Role of Carbamate Functionality in Rational Molecular Design

The carbamate group is more than just a stable linker or protecting group; its specific chemical properties are strategically employed in the rational design of advanced materials and molecular assemblies. nih.govnih.gov

Carbamate linkages are integral to the design of various functional materials, including polymers like polyurethanes and specialized biomaterials. wikipedia.org In the field of drug delivery, carbamate-linked cationic lipids are designed for the formulation of lipid nanoparticles (LNPs), which are effective carriers for therapeutics like mRNA. nih.govrsc.orgfrontiersin.org

The structure of this compound contains the necessary components to be envisioned as part of a lipid-like molecule. The carbamate group provides a polar head region capable of hydrogen bonding, while the dichlorocyclohexyl ring acts as a bulky, lipophilic tail. nih.gov The presence of chlorine atoms would further enhance the lipophilicity and could influence the packing of these molecules within a nanoparticle assembly. By modifying the ethyl group to include a cationic headgroup, a molecule derived from this scaffold could self-assemble into liposomes or nanoparticles for potential use in gene delivery or other biomedical applications. nih.govmdpi.com

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. The carbamate functional group is particularly useful in this regard as it possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two oxygen atoms). nih.govnih.gov This allows carbamates to form predictable and robust intermolecular hydrogen-bonding networks, which are fundamental in directing the assembly of molecules into specific crystalline architectures. nih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
2,2-dichlorocyclohexylamine

Conclusion and Future Research Directions

Synthesis of Current Understanding of the Chemistry of Ethyl (2,2-dichlorocyclohexyl)carbamate

This compound is a molecule that combines the functionalities of a carbamate (B1207046) and a geminal dichloroalkane on a cyclohexane (B81311) scaffold. The carbamate group, with its resonance stabilization, is generally a stable and versatile functional group in organic synthesis. The presence of two chlorine atoms on the same carbon atom of the cyclohexane ring introduces significant steric hindrance and electronic effects, which are expected to profoundly influence the molecule's reactivity.

The chemistry of this compound is likely dictated by the interplay between these two key structural motifs. The carbamate nitrogen's lone pair of electrons may participate in neighboring group participation, potentially influencing substitution reactions at the chlorinated carbon. Conversely, the electron-withdrawing nature of the chlorine atoms could impact the reactivity of the carbamate group itself. The cyclohexane ring, with its conformational flexibility, adds another layer of complexity to the stereochemical outcomes of its reactions.

Identification of Emerging Synthetic Strategies and Catalytic Innovations

Currently, specific synthetic routes to this compound are not well-documented in publicly accessible literature. However, one can envision several plausible synthetic strategies based on established organic chemistry principles. A likely approach would involve the reaction of 2,2-dichlorocyclohexylamine with ethyl chloroformate. The development of efficient and stereoselective methods for the synthesis of the 2,2-dichlorocyclohexylamine precursor would be a critical first step.

Emerging synthetic strategies could focus on catalytic methods to construct the carbamate functionality directly on a pre-existing 2,2-dichlorocyclohexane framework. For instance, transition-metal-catalyzed carbamation reactions, utilizing carbon dioxide or its equivalents, could offer a more atom-economical and environmentally benign alternative to traditional methods involving phosgene (B1210022) derivatives. nih.gov Innovations in catalysis could also enable the enantioselective synthesis of specific stereoisomers of this compound, which would be crucial for exploring its potential applications in fields where chirality is important.

Prospects for Advanced Characterization and Computational Approaches for Structure-Reactivity Correlations

A thorough characterization of this compound is essential for understanding its chemical behavior. Advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, would provide invaluable insights into its three-dimensional structure and conformational preferences. This experimental data would be crucial for establishing clear structure-reactivity relationships.

Computational chemistry offers a powerful tool to complement experimental studies. nih.gov Density Functional Theory (DFT) calculations could be employed to model the electronic structure, predict spectroscopic properties, and investigate the mechanisms of potential reactions. Molecular dynamics simulations could provide insights into the conformational landscape of the molecule and its interactions with other chemical species. By combining experimental and computational approaches, a detailed and predictive understanding of the chemistry of this compound can be achieved.

Future Potential for Novel Chemical Transformations and Broad Synthetic Utility

The unique combination of a carbamate and a geminal dichloride on a cyclohexane ring suggests that this compound could be a versatile building block in organic synthesis. The dichlorinated carbon atom represents a latent carbonyl group, which could be unmasked under specific reaction conditions to generate cyclohexanone (B45756) derivatives. This transformation could open up avenues for the synthesis of a wide range of complex molecules.

Furthermore, the carbamate group can serve as a directing group or be transformed into other functional groups. For example, it could be hydrolyzed to an amine or converted to an isocyanate, providing access to a variety of nitrogen-containing compounds. The development of novel chemical transformations that exploit the unique reactivity of this compound could lead to the efficient synthesis of new materials, pharmaceuticals, and agrochemicals. The exploration of its synthetic utility is a promising area for future research.

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